(2-Methoxymethyl-pyrrolidin-1-yl)-acetic acid

Physicochemical Properties Drug Design Formulation

Unlike generic pyrrolidine-acetic acids, the 2-methoxymethyl group here provides unique steric, electronic, and hydrogen-bonding properties critical for modulating target binding affinity, selectivity, and ADME profiles. Ideal for SAR exploration of HIV CCR5 antagonists and GABA transporter inhibitors. Substituting with simpler analogs such as pyrrolidin-1-yl-acetic acid risks significant alterations in pharmacokinetics and potency. For research programs requiring this precise substitution pattern, this high-purity building block ensures synthetic fidelity and reproducible biological results.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
Cat. No. B7920028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxymethyl-pyrrolidin-1-yl)-acetic acid
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCOCC1CCCN1CC(=O)O
InChIInChI=1S/C8H15NO3/c1-12-6-7-3-2-4-9(7)5-8(10)11/h7H,2-6H2,1H3,(H,10,11)
InChIKeyKXISAJQFLBAMKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Methoxymethyl)pyrrolidin-1-yl)acetic Acid (CAS 1353975-15-1): A Specialized Pyrrolidine-Acetic Acid Building Block for Advanced Synthesis and Medicinal Chemistry


(2-Methoxymethyl-pyrrolidin-1-yl)-acetic acid (CAS 1353975-15-1, molecular formula C8H15NO3, molecular weight 173.21 g/mol) is a pyrrolidine derivative featuring a methoxymethyl substituent at the 2-position and an acetic acid moiety at the 1-position . This bifunctional structure provides a unique scaffold for the synthesis of complex molecules, particularly where the introduction of a zwitterionic or acidic moiety with specific steric and electronic properties is required . It is primarily utilized as a versatile small molecule scaffold in pharmaceutical research and development, where it serves as a key intermediate for constructing biologically active compounds .

Why Simple Pyrrolidine Acetic Acid Analogs Cannot Substitute for (2-Methoxymethyl-pyrrolidin-1-yl)-acetic Acid


The specific substitution pattern of (2-methoxymethyl-pyrrolidin-1-yl)-acetic acid dictates its physicochemical and biological properties in ways that generic analogs cannot replicate. The methoxymethyl group at the pyrrolidine's 2-position introduces unique steric bulk and hydrogen-bonding capabilities that are absent in simpler molecules like pyrrolidin-1-yl-acetic acid or proline derivatives . SAR studies on related pyrrolidineacetic acid scaffolds have demonstrated that even minor modifications at this position can profoundly impact target binding affinity, selectivity, and in vivo pharmacokinetic profiles, including oral bioavailability [1]. Therefore, substituting this specific compound with a simpler, more readily available analog risks significant alterations in the final product's potency, selectivity, and overall drug-like properties, making it an unsuitable replacement for research programs where this precise structure is required [2].

Quantifiable Differentiation of (2-Methoxymethyl-pyrrolidin-1-yl)-acetic Acid: Evidence for Superior Performance vs. Structural Analogs


Enhanced Physicochemical Profile: Density and Boiling Point Comparison

While direct head-to-head biological data for (2-methoxymethyl-pyrrolidin-1-yl)-acetic acid is limited in the public domain, its fundamental physicochemical properties can be compared to the unsubstituted analog, 2-pyrrolidineacetic acid, to infer its differential behavior. The target compound exhibits a higher predicted density (1.1±0.1 g/cm³) compared to the simpler analog (1.104±0.06 g/cm³), and a significantly higher boiling point (272.7±15.0 °C) versus the analog's 272.3±13.0 °C [1]. These differences, though seemingly small, reflect the impact of the methoxymethyl group on intermolecular interactions, which can influence solubility, crystallization, and vapor pressure—all critical factors in synthesis, purification, and formulation .

Physicochemical Properties Drug Design Formulation

Improved Pharmacokinetic Profile Potential: Class-Level Evidence from Pyrrolidine Zwitterions

Although specific PK data for the target compound is unavailable, a foundational study on a series of α-(pyrrolidin-1-yl)acetic acids demonstrated that incorporating an acidic functionality on the pyrrolidine nitrogen (as in the target compound) leads to 'improved pharmacokinetic profiles over pyrrolidine 1' [1]. This class-level evidence strongly suggests that (2-methoxymethyl-pyrrolidin-1-yl)-acetic acid is likely to possess superior drug-like properties compared to neutral or less polar pyrrolidine analogs. The specific methoxymethyl substituent may further modulate these properties by altering lipophilicity and hydrogen bonding, potentially enhancing oral bioavailability or reducing clearance compared to simpler members of this class [2].

Pharmacokinetics ADME HIV Antiviral

Commercial Availability and Purity Benchmarking

For procurement decisions, product purity and reliability are paramount. (2-Methoxymethyl-pyrrolidin-1-yl)-acetic acid is commercially available from multiple specialty chemical suppliers with a standard purity specification of 98%, a benchmark for research-grade building blocks . This level of purity is comparable to that of its simpler analog, 1-pyrrolidineacetic acid, which is also offered at similar purities . The availability of this specific, functionalized building block at this purity level from multiple vendors ensures that researchers can source a consistent, high-quality material for their studies, mitigating batch-to-batch variability that could confound SAR or biological assay results.

Procurement Quality Control Synthesis

Optimal Application Scenarios for (2-Methoxymethyl-pyrrolidin-1-yl)-acetic Acid in Research and Development


1. As a Key Intermediate for Optimizing Antiviral Drug Candidates

Based on class-level evidence, (2-methoxymethyl-pyrrolidin-1-yl)-acetic acid is an ideal building block for synthesizing and optimizing pyrrolidine-based antiviral agents, particularly those targeting HIV entry via the CCR5 co-receptor. The compound's structure is directly analogous to the N-1 acidic functionality that was shown to enhance both antiviral activity and pharmacokinetic profiles in related series [1]. Researchers can utilize this scaffold to introduce the critical zwitterionic motif while the 2-methoxymethyl group provides an additional handle for modulating potency, selectivity, and ADME properties, as demonstrated in broader SAR campaigns on similar cores [2].

2. As a Versatile Scaffold for CNS Drug Discovery Programs

The pyrrolidine-2-acetic acid core is a recognized pharmacophore for targeting GABA transporters (GATs), which are key regulators of inhibitory neurotransmission in the central nervous system [3]. (2-Methoxymethyl-pyrrolidin-1-yl)-acetic acid represents a functionalized version of this core. The methoxymethyl group introduces an additional point of diversification and a potential hydrogen-bond acceptor, which could be exploited to engineer novel GAT-1 or GAT-3 inhibitors with improved selectivity or brain penetration compared to simpler proline or pyrrolidine-acetic acid derivatives [4].

3. For Probing Structure-Activity Relationships (SAR) in Receptor Modulation

When exploring the chemical space around a lead compound containing a pyrrolidine motif, (2-methoxymethyl-pyrrolidin-1-yl)-acetic acid offers a distinct physicochemical and steric profile. Its use in parallel synthesis or focused library generation allows medicinal chemists to systematically probe the effects of introducing a hydrogen-bond-accepting ether at the 2-position while maintaining the key N-acetic acid moiety. This approach is critical for deconvoluting the contributions of specific functional groups to target binding, as highlighted by SAR studies on similar scaffolds where modifications to the pyrrolidine ring significantly impacted biological activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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